3-[(4-FLUOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
The compound “3-[(4-FLUOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-FLUOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and fluorophenyl intermediates, followed by sulfonylation and amination reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic properties. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which “3-[(4-FLUOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenyl)ethyl]amine
- {(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenyl)ethyl]amine
Uniqueness
The uniqueness of “3-[(4-FLUOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO5S2/c1-26-16-6-2-14(3-7-16)10-11-21-18-12-27(22,23)13-19(18)28(24,25)17-8-4-15(20)5-9-17/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXZUGZJVZMSR-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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